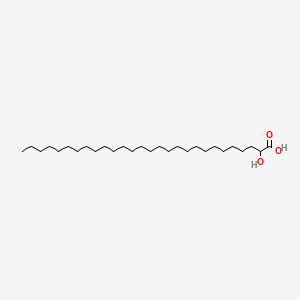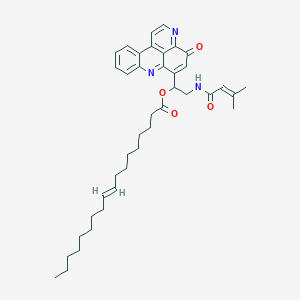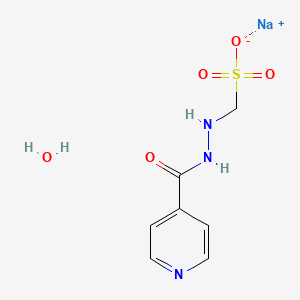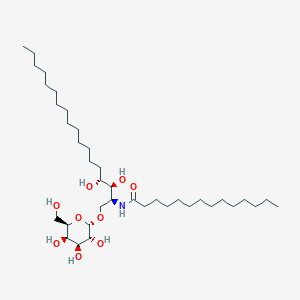![molecular formula C15H14ClN3O4S B1261086 (6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Synthesis of Derivatives : Studies have focused on synthesizing various derivatives of this compound, exploring its chemical versatility and potential applications. For example, Deng Fu-li (2007) synthesized a benzhydryl ester derivative with an 84.6% yield, demonstrating the compound's adaptability for different chemical modifications (Deng Fu-li, 2007).
NMR Characterization : Lorena Blau et al. (2008) reported the complete NMR characterization of a cephalosporin derivative, showcasing the compound's suitability for detailed structural analysis using NMR techniques (Blau et al., 2008).
Vibrational Spectroscopic Studies : M. Ramalingam et al. (2011) conducted vibrational spectroscopic studies, indicating the compound's potential in microscopic nonlinear optical behavior and charge transfer mechanisms (Ramalingam et al., 2011).
Pharmaceutical Research
Antibacterial Activity : Novel β-lactam derivatives containing this compound have been synthesized and tested for antibacterial activity, with significant in vitro effects against various bacteria, highlighting its potential in developing new antibacterial agents (Shrivastava et al., 2014).
Antifungal and Antibacterial Derivatives : N. Sharma et al. (2010) synthesized newer cephlosporin derivatives of the compound and evaluated their antifungal and antibacterial activities, indicating its relevance in producing potent bactericidal agents (Sharma et al., 2010).
Prodrug Synthesis : Jiang Huan-feng (2007) synthesized Ceftizoxime alapivoxil from the compound, contributing to the development of prodrugs in pharmaceutical applications (Jiang Huan-feng, 2007).
Structural and Electrochemical Studies
Hydrogen-Bonding Network Analysis : J. Zachara et al. (2005) analyzed the hydrogen-bonding network in a related compound, contributing to the understanding of its structural properties in biological and chemical contexts (Zachara et al., 2005).
Corrosion Inhibition Efficiency : J. Aldana-González et al. (2015) evaluated the compound's efficiency as a corrosion inhibitor, revealing its potential in industrial applications, particularly in protecting metals in acidic environments (Aldana-González et al., 2015).
Propiedades
Nombre del producto |
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
|---|---|
Fórmula molecular |
C15H14ClN3O4S |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9?,10?,14-/m1/s1 |
Clave InChI |
QYIYFLOTGYLRGG-RPFQZYLTSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)












![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)